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SAR103168

Cat. No.: B1574687
Attention: For research use only. Not for human or veterinary use.
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Description

General Overview and Research Significance of Multi-Kinase Inhibitors

Multi-kinase inhibitors are a class of therapeutic agents designed to block the activity of several protein kinases, which are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. In many cancers, the dysregulation of kinase signaling pathways is a key driver of tumor development and progression. By targeting multiple kinases simultaneously, these inhibitors can disrupt several signaling cascades that are essential for cancer cell survival and proliferation. This approach offers the potential for enhanced efficacy compared to single-target agents and may also help to overcome or delay the development of drug resistance, a common challenge in cancer therapy. The research significance of multi-kinase inhibitors lies in their potential to provide more durable and effective treatments for a variety of cancers, including those that have become resistant to other therapies.

Historical Context of SAR103168 Discovery and Early Preclinical Research Trajectory

This compound, with the chemical name 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-yl]-3'-tert-butylurea, emerged from drug discovery programs focused on identifying novel kinase inhibitors for the treatment of cancer. nih.gov The development of this compound was rooted in the growing understanding of the role of specific kinase pathways in myeloid leukemias.

The early preclinical research trajectory for this compound demonstrated its potential as an anti-leukemic agent. In vitro studies revealed that this compound exhibited potent activity against a range of kinases, including the Src kinase family, Abl kinase, and various angiogenic receptor kinases such as VEGFR1, VEGFR2, Tie2, PDGFR, FGFR, and EGFR. nih.gov This broad spectrum of activity translated into significant anti-proliferative and pro-apoptotic effects in acute and chronic myeloid leukemia cell lines, with activity observed at nanomolar concentrations. nih.gov

Further preclinical investigations using primary patient samples showed that this compound could significantly reduce the proliferation of leukemic progenitor cells from a majority of patients with Acute Myeloid Leukemia (AML), including those with poor-prognosis chromosomal abnormalities. nih.gov In vivo studies using animal models of human AML demonstrated that administration of this compound led to the impairment of tumor growth and even tumor regression. nih.gov These promising preclinical findings provided a strong rationale for advancing this compound into early-phase clinical trials for patients with refractory or relapsed acute leukemia and high-risk myelodysplastic syndrome.

Classification of this compound as a Pyrido[2,3-d]pyrimidine (B1209978) Subclass Tyrosine Kinase Inhibitor

This compound is classified as a tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass of chemical compounds. nih.gov This classification is based on its core chemical structure, which features a fused pyridine (B92270) and pyrimidine (B1678525) ring system. The pyrido[2,3-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry and has been utilized in the development of numerous kinase inhibitors due to its ability to effectively interact with the ATP-binding site of various kinases.

As a multi-targeted tyrosine kinase inhibitor, this compound's mechanism of action involves the inhibition of a range of tyrosine kinases that are critical for the signaling pathways driving the growth and survival of cancer cells. Its activity against the Src family of kinases is particularly notable, with a reported 50% inhibitory concentration (IC50) of 0.65 ± 0.02 nM against Src kinase. nih.gov The compound's inhibitory profile also extends to other important kinases such as Abl, VEGFR, and PDGFR, underscoring its multi-targeted nature. nih.gov

Preclinical Activity of this compound

Kinase TargetInhibitory ActivityCellular Effect
Src Kinase FamilyIC50 = 0.65 ± 0.02 nM nih.govInhibition of downstream signaling pathways (e.g., PYK2, P-130CAS, FAK, JNK, MAPK) nih.gov
Abl KinaseNanomolar activity nih.govInhibition of proliferation and induction of apoptosis in CML cell lines nih.gov
VEGFR1 and VEGFR2Nanomolar activity nih.govInhibition of angiogenic signaling
Tie2, PDGFR, FGFR, EGFRNanomolar activity nih.govInhibition of various growth and survival pathways

In Vivo Efficacy of this compound in AML Xenograft Models

AML Cell Line ModelEffect of this compound Administration
KG1Impaired tumor growth and tumor regression nih.gov
EOL-1Impaired tumor growth and tumor regression nih.gov
Kasumi-1Impaired tumor growth and tumor regression nih.gov
CTV1Impaired tumor growth and tumor regression nih.gov
K562 (CML model)Potent anti-tumor activity nih.gov

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR103168;  SAR-103168;  SAR 103168.

Origin of Product

United States

Molecular Mechanisms of Action and Biological Targeting of Sar103168

Comprehensive Kinase Inhibition Profile and Investigational Selectivity

SAR103168 exhibits a broad yet defined kinase inhibition profile, potently targeting several key families of tyrosine kinases involved in oncogenesis. nih.gov Its activity spans the Src kinase family, the BCR-Abl kinase, and a range of angiogenic receptor kinases, highlighting its multi-faceted approach to disrupting cancer cell signaling. nih.govnih.gov

Inhibition of the Src Kinase Family (Src, Lyn, etc.) and Associated Potency

A hallmark of this compound's molecular profile is its potent inhibition of the entire Src kinase family. nih.gov This family of non-receptor tyrosine kinases, which includes Src and Lyn, plays a pivotal role in various cellular processes such as proliferation, differentiation, and survival. nih.gov this compound has been shown to be a potent Src inhibitor, with a 50% inhibitory concentration (IC50) of 0.65 ± 0.02 nM when tested at a 100 μM ATP concentration. nih.gov This inhibitory action targets the auto-phosphorylation of the kinase domain (Src(260-535)) as well as the activity of the already phosphorylated kinase. nih.gov The phosphorylation of both Src and Lyn is inhibited by this compound in a dose-dependent manner. nih.gov

Targeting of the BCR-Abl Kinase in Malignancy Models

In addition to its effects on the Src family, this compound is also an inhibitor of the Abl kinase. nih.gov The fusion protein BCR-Abl is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). mdpi.com The inhibition of BCR-Abl is a clinically validated strategy for the treatment of CML. mdpi.com this compound has demonstrated potent anti-tumor activity in preclinical models of CML bearing the K562 cell line, which is characterized by the BCR-Abl fusion. nih.gov

Modulation of Angiogenic Receptor Kinases (VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, EGFR)

This compound has been found to inhibit a spectrum of angiogenic receptor kinases. nih.govnih.gov This includes key players in the formation of new blood vessels, a process critical for tumor growth and metastasis. The compound has demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and VEGFR2, Tie2, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR3, and Epidermal Growth Factor Receptor (EGFR). nih.gov

Target Kinase FamilySpecific Kinases Inhibited by this compound
Src Kinase Family Entire family, including Src and Lyn
Abl Kinase Abl
Angiogenic Receptor Kinases VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, EGFR

Dissection of Downstream Signaling Pathway Modulation by this compound

The inhibition of upstream kinases by this compound leads to a cascade of effects on downstream signaling pathways that are crucial for cell growth and survival.

Impact on the JAK/STAT Signaling Cascade, Specifically STAT5 Phosphorylation

This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). nih.gov The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in various diseases, including cancer. miami.edunih.gov STAT5, in particular, is a key downstream effector in myeloid leukemias and its phosphorylation is often elevated in these conditions. nih.gov The inhibitory action of this compound on STAT5 phosphorylation has been observed in the KG1 acute myeloid leukemia (AML) cell line and in fresh cells isolated from patients with AML. nih.gov This suggests that this compound can interfere with a central signaling node in these malignancies. nih.govcancer.gov

Regulation of Src Downstream Effectors (PYK2, P-130CAS, FAK, JNK, MAPK Pathways)

Consistent with its potent inhibition of Src family kinases, this compound effectively modulates the activity of several downstream effector molecules. nih.gov The phosphorylation of Proline-rich tyrosine kinase 2 (PYK2), p130 Crk-associated substrate (p130CAS), and Focal Adhesion Kinase (FAK) are all inhibited by this compound in a dose-dependent manner. nih.gov Furthermore, the compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) and Mitogen-activated protein kinase (MAPK) pathways, which are also downstream of Src. nih.gov The potent inhibition of these Src downstream signaling pathways has been correlated with the compound's ability to impair tumor growth and induce tumor regression in animal models of AML. nih.gov

Downstream Signaling PathwayKey Effectors Modulated by this compound
JAK/STAT Inhibition of STAT5 phosphorylation
Src Downstream Effectors Inhibition of PYK2, p130CAS, and FAK phosphorylation
JNK Pathway Inhibition of the JNK pathway
MAPK Pathway Inhibition of the MAPK pathway

Investigations into Molecular Interactions and Binding Site Characteristics

Detailed investigations into the specific molecular interactions and binding site characteristics of this compound with its target kinases are not extensively documented in publicly available scientific literature. While the compound is known to be a potent inhibitor of several kinases, specific data regarding its binding mode, the key amino acid residues involved in the interaction, and the precise characteristics of the binding pockets on its target proteins have not been published.

Therefore, information from crystallographic studies of this compound in complex with its target kinases, or from computational docking and molecular dynamics simulations that would elucidate these interactions, is not available. Furthermore, detailed structure-activity relationship (SAR) studies that would describe how modifications to the chemical structure of this compound affect its binding affinity and inhibitory activity against its various targets have not been publicly disclosed.

Preclinical Efficacy Studies and Disease Model Investigations of Sar103168

In vitro Research on Cellular Models of Hematological Malignancies

In vitro studies have provided detailed insights into how SAR103168 impacts leukemic cells, including its anti-proliferative and apoptosis-inducing capabilities, as well as its effects on patient-derived samples and its activity independent of FLT3 expression.

This compound has shown potent anti-leukemic effects in both acute and chronic myeloid leukemic cell lines, exhibiting nanomolar half-maximal inhibitory concentrations (IC50) by inhibiting cell proliferation. This effect has been observed across a range of AML cell lines, including KG1, EOL-1, Kasumi-1, and CTV-1, as well as the CML cell line K562. rssing.comfigshare.comnih.gov

Beyond inhibiting proliferation, this compound actively induces apoptosis in acute and chronic myeloid leukemic cells. rssing.comfigshare.comnih.gov Mechanistically, this compound has been shown to inhibit the phosphorylation of STAT5 in KG1 cells and fresh cells obtained from AML patients. figshare.comnih.gov Furthermore, it inhibits the phosphorylation of Src, Lyn, and their downstream signaling pathways, including PYK2, P-130CAS, FAK, JNK, and MAPK, in a dose-dependent manner. figshare.comnih.gov

This compound has demonstrated a significant ability to reduce the proliferation of leukemic progenitor cells (Colony-Forming Unit-Leukemia, CFU-L) isolated from patient-derived samples. Studies involving 29 patients with AML revealed that over 85% of these AML patient samples were sensitive to this compound. rssing.comfigshare.comnih.govnih.govwikipedia.org Notably, this compound treatment was effective in 50% of high-risk patient samples characterized by chromosome 7 abnormalities or complex chromosomal rearrangements. figshare.comnih.govnih.gov

Table 1: Sensitivity of AML Patient Samples to this compound

Patient Sample CharacteristicSensitivity to this compound
All AML patient samples (n=29)>85% sensitive rssing.comfigshare.comnih.govnih.govwikipedia.org
High-risk samples with chromosome 7 abnormalities or complex rearrangement50% effective figshare.comnih.govnih.gov

A crucial aspect of this compound's activity is its independence from FLT3 expression. The observed antagonist activities of this compound in leukemic cells were not contingent on the presence or expression levels of FLT3. figshare.comnih.govnih.gov This suggests a broader applicability of this compound, potentially overcoming resistance mechanisms associated with FLT3 mutations in leukemia.

In vivo Efficacy in Murine Xenograft and Syngeneic Models of Leukemia

The promising in vitro results for this compound have been corroborated by in vivo studies using murine models of leukemia, demonstrating its capacity to impair tumor growth and induce regression.

Administration of this compound in animal models implanted with human AML leukemic cells resulted in tumor regression. rssing.comfigshare.comnih.gov Both intravenous and oral administration of this compound led to impaired tumor growth and induced tumor regression in animals bearing human AML leukemic cells. This effect correlated with a potent inhibition of Src downstream signaling pathways within the AML tumors. figshare.comnih.gov this compound also exhibited potent anti-tumor activity in SCID (severe combined immunodeficiency) mice bearing various AML tumor models (KG1, EOL-1, Kasumi-1, CTV-1) and the CML tumor model (K562). figshare.comnih.gov Furthermore, the combination of cytarabine (B982) with this compound demonstrated synergistic activity in both AML and CML tumor models, suggesting potential for combination therapies. figshare.comnih.gov

Table 2: In Vivo Anti-Tumor Activity of this compound in Murine Models

Model TypeLeukemia TypeObserved EffectKey Mechanism/Synergy
SCID mice bearing human leukemic cellsAML (KG1, EOL-1, Kasumi-1, CTV-1)Impaired tumor growth, tumor regressionPotent inhibition of Src downstream signaling pathways figshare.comnih.gov
SCID mice bearing human leukemic cellsCML (K562)Potent anti-tumor activitySynergy with cytarabine figshare.comnih.gov

Translational Research Perspectives and Future Directions for Sar103168

Rationale for Translation from Preclinical Findings to Early-Phase Investigative Studies

The progression of SAR103168 from preclinical research to early-phase clinical trials was underpinned by a strong scientific rationale derived from comprehensive in vitro and in vivo studies. Preclinical investigations revealed that this compound is a potent inhibitor of a range of tyrosine kinases critical to the pathogenesis of myeloid leukemias.

Kinase Inhibition Profile: this compound demonstrated nanomolar activity against the entire Src kinase family, the BCR-Abl kinase, and several angiogenic receptor kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Tie2, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR). The potent inhibition of the Src kinase family, with a 50% inhibitory concentration (IC50) of 0.65 ± 0.02 nM, was a key finding, as Src kinases are implicated in the proliferation, survival, and motility of cancer cells.

In Vitro Efficacy in Leukemia Models: In preclinical models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), this compound demonstrated significant anti-leukemic effects. It effectively inhibited the proliferation of leukemic cells and induced apoptosis at nanomolar concentrations. A crucial observation was the compound's ability to inhibit the phosphorylation of STAT5, a key downstream signaling molecule in leukemic cell proliferation and survival. Furthermore, this compound was effective in over 85% of AML patient samples, including those with poor-prognosis chromosomal abnormalities, indicating its potential for broad clinical application.

In Vivo Antitumor Activity: The compelling in vitro data was further substantiated by in vivo studies. In animal models implanted with human AML leukemic cells, administration of this compound resulted in the inhibition of tumor growth and even tumor regression. This antitumor activity was correlated with the inhibition of Src downstream signaling pathways within the tumors. The synergistic activity observed when this compound was combined with the standard chemotherapy agent cytarabine (B982) further strengthened the rationale for its clinical evaluation.

These robust preclinical findings, demonstrating potent multi-kinase inhibition, significant anti-leukemic activity in various models, and a favorable preliminary toxicity profile, provided a solid foundation for initiating a phase I clinical study of this compound in patients with relapsed/refractory AML or high-risk myelodysplastic syndromes.

Identification and Validation of Preclinical Biomarkers for Response and Resistance to this compound

While specific preclinical biomarkers for response and resistance to this compound have not been extensively reported, insights can be drawn from the known mechanisms of action of multi-kinase inhibitors and common resistance pathways in AML.

Potential Biomarkers of Response: Given its mechanism of action, potential biomarkers of response to this compound could include the overexpression or constitutive activation of its target kinases, such as Src family kinases, in leukemic cells. The phosphorylation status of downstream signaling proteins like STAT5 could also serve as a pharmacodynamic biomarker to assess target engagement and initial response. The broad efficacy of this compound across various AML subtypes in preclinical studies suggests that a single biomarker may not be sufficient, and a composite biomarker signature may be more predictive.

Inferred Mechanisms and Biomarkers of Resistance: Resistance to tyrosine kinase inhibitors in myeloid leukemias is a multifaceted issue. Based on studies of other TKIs, potential mechanisms of resistance to this compound can be inferred:

On-target mutations: The development of mutations in the kinase domains of target proteins can prevent the binding of the inhibitor. For instance, mutations in the FLT3 kinase domain are a known mechanism of resistance to FLT3 inhibitors in AML. mdpi.com Although this compound's activity is independent of FLT3 expression, mutations in its primary targets like Src could confer resistance.

Activation of bypass signaling pathways: Leukemic cells can develop resistance by upregulating alternative signaling pathways to circumvent the effects of the inhibitor. Activation of the RAS/MAPK pathway is a common mechanism of resistance to various targeted therapies in AML. mdpi.com

Drug efflux pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy. This is a well-established mechanism of resistance to imatinib in CML. nih.gov

Microenvironment-mediated resistance: The bone marrow microenvironment can protect leukemic cells from the effects of targeted therapies through the secretion of growth factors and cytokines.

Future research should focus on identifying specific genetic or molecular alterations in preclinical models of acquired resistance to this compound to validate these potential biomarkers.

Structure-Activity Relationship (SAR) Studies and Analog Synthesis for Enhanced Research Compounds

The chemical scaffold of this compound is pyrido[2,3-d]pyrimidine (B1209978). Structure-activity relationship (SAR) studies on this class of compounds have provided valuable insights into the chemical features required for potent and selective tyrosine kinase inhibition.

Key Structural Features for Kinase Inhibition: SAR studies of pyrido[2,3-d]pyrimidine derivatives have highlighted the importance of specific substitutions at various positions on the core structure for modulating potency and selectivity. For instance, the nature of the substituent at the C6 position of the pyridopyrimidine ring has been shown to be critical for determining the kinase selectivity profile. Modifications at the C2 and C7 positions have also been explored to optimize the inhibitory activity and pharmacokinetic properties of these compounds.

Plausible Synthesis of this compound Analogs: The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through various established chemical routes. A common approach involves the condensation of a substituted aminopyridine with a pyrimidine (B1678525) precursor. For the synthesis of this compound analogs, this core structure would be further modified at key positions. For example, different aryl or heterocyclic groups could be introduced at the C6 position to explore interactions with the kinase ATP-binding site. The urea moiety at the C7 position could be replaced with other functional groups to modulate hydrogen bonding interactions and physicochemical properties. The synthesis of a library of such analogs would be instrumental in developing compounds with improved potency, selectivity, and pharmacological profiles.

Table 1: Key Structural Modifications and Their Potential Impact on Pyrido[2,3-d]pyrimidine Inhibitors
Position of ModificationType of ModificationPotential Impact
C6-positionIntroduction of different aryl or heterocyclic groupsModulation of kinase selectivity and potency
C2-positionVariation of amino substituentsAlteration of solubility and cell permeability
C7-positionReplacement of the urea moietyModification of hydrogen bonding and pharmacokinetic properties

Application of Computational and Systems Biology Approaches in this compound Research

While there is no specific published research on the application of computational and systems biology to this compound, these approaches offer powerful tools to accelerate its development and understand its complex biological effects.

Computational Modeling for Target Identification and Optimization: Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to model the binding of this compound to its various kinase targets. springernature.com These models can help in understanding the structural basis of its multi-targeted activity and in designing new analogs with enhanced selectivity for specific kinases. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the activity of novel analogs before their synthesis, thereby streamlining the drug discovery process.

Systems Biology to Elucidate Network Effects and Resistance Mechanisms: Systems biology approaches can provide a holistic view of the cellular response to this compound treatment. By integrating high-throughput data from genomics, proteomics, and phosphoproteomics, it is possible to construct signaling network models that describe the dynamic changes in cellular pathways upon drug exposure. These models can help in identifying key nodes in the network that are critical for the drug's efficacy and in predicting potential mechanisms of resistance. For example, a systems-level analysis could reveal the upregulation of compensatory signaling pathways that could be co-targeted to enhance the therapeutic effect of this compound.

Comparative Preclinical Analysis with Other Tyrosine Kinase Inhibitors and Emerging Therapeutic Strategies

This compound's profile as a multi-kinase inhibitor invites a comparative analysis with other TKIs that have been investigated in myeloid leukemias, such as dasatinib and sorafenib.

Dasatinib: Like this compound, dasatinib is a potent inhibitor of Src family kinases and BCR-Abl. Preclinical studies have shown that dasatinib has activity in AML patient samples and can overcome resistance to other therapies. nih.govresearchgate.net A comparative preclinical study could elucidate the relative potency and spectrum of activity of this compound and dasatinib against a panel of AML cell lines and patient samples.

Sorafenib: Sorafenib is another multi-kinase inhibitor with activity against VEGFR, PDGFR, and FLT3. It has shown clinical activity in FLT3-mutated AML. nih.govresearchgate.net A preclinical comparison could assess the differential effects of this compound and sorafenib on leukemic cell signaling and survival, particularly in FLT3-wildtype AML where this compound has shown efficacy.

Emerging Therapeutic Strategies: The therapeutic landscape of AML is evolving with the advent of new targeted agents and immunotherapies. Future preclinical studies should evaluate the potential of combining this compound with these emerging strategies. For instance, combining this compound with a BCL-2 inhibitor like venetoclax could offer a synergistic approach to inducing apoptosis in leukemic cells.

Table 2: Preclinical Comparison of Multi-Kinase Inhibitors in AML
InhibitorPrimary TargetsReported Preclinical Activity in AML
This compoundSrc family, Abl, VEGFR, PDGFR, FGFR, EGFRBroad activity in AML cell lines and patient samples, independent of FLT3 status.
DasatinibSrc family, Abl, c-KIT, PDGFRActivity in AML patient samples, including those with KIT mutations. researchgate.net
SorafenibVEGFR, PDGFR, FLT3, c-KIT, RAFActivity in FLT3-mutated AML. nih.gov

Exploration of Emerging Research Areas for this compound Beyond Myeloid Leukemias

The kinase targets of this compound are implicated in the pathogenesis of various solid tumors and other non-hematological malignancies, suggesting that its therapeutic potential may extend beyond myeloid leukemias.

Role of Target Kinases in Other Cancers:

Src Family Kinases: Increased expression and activity of Src family kinases are associated with the progression and metastasis of several solid tumors, including breast, lung, colon, and prostate cancers. nih.govnih.gov

VEGFR: The VEGF/VEGFR signaling pathway is a key regulator of angiogenesis, a process essential for tumor growth and metastasis. Anti-VEGF therapies are approved for the treatment of various solid tumors. nih.govaacrjournals.org

FGFR: Aberrant FGFR signaling, through mutations, amplifications, or translocations, is an oncogenic driver in a variety of cancers, including bladder, lung, and breast cancer. aacrjournals.orgaacrjournals.org

Potential New Therapeutic Indications: Given the involvement of its targets in a wide range of malignancies, this compound could be investigated as a potential therapeutic agent for various solid tumors. Preclinical studies in models of cancers with known dependence on Src, VEGFR, or FGFR signaling would be a logical next step. For example, its efficacy could be evaluated in models of triple-negative breast cancer, where Src signaling is often dysregulated, or in FGFR-driven urothelial carcinoma. The anti-angiogenic properties of this compound also warrant investigation in a broader range of solid tumors where angiogenesis is a critical factor for growth and metastasis.

Intellectual Property and Regulatory Science Considerations in Sar103168 Research

Academic Intellectual Property Landscape Pertaining to Novel Chemical Entities

Academic institutions are increasingly vital contributors to the early stages of drug discovery, particularly in identifying novel drug targets. This shift is driven by new technologies, research techniques, and funding agencies encouraging translational research within universities. rssing.com The intellectual property generated from these discoveries, especially for novel chemical entities, is a cornerstone of their commercialization potential.

Among the various forms of intellectual property, patents are paramount in the pharmaceutical sector. A "composition of matter" patent, which claims the production and use of a novel and inventive NCE, a class of NCEs, or a specific antibody clone for use against any target in any disease, represents the most valuable type of patent protection. rssing.com Such patents are highly attractive to industry as they offer a strong form of protection, allowing for partial exclusion of competitors from the same therapeutic space. rssing.com

However, patenting in academia, particularly for novel drug targets, can be challenging. Courts in the U.S. and Europe have generally ruled against broad "reach-through claims" that attempt to claim the use of any hypothetical drugs against a discovered target. Unless specific chemical entities are included with supporting evidence, patent examiners may not grant such claims. rssing.com Despite these difficulties, early patenting of potential treatments is a strategic move for academic institutions and researchers, as it enhances their position to attract the significant investment required to advance a drug through preclinical and clinical development. figshare.com

Role of Patenting and Research Licensing in Advancing Preclinical Compound Development

Patents serve as critical mechanisms for protecting intellectual property in the pharmaceutical industry, granting exclusive rights to the patent holder to prevent others from making, using, or selling the patented invention. khiss.go.kr The strength of a drug patent is contingent upon its clarity, breadth of claims, and the level of innovation involved in the drug's development. khiss.go.kr For a drug to qualify for patent protection, it must meet criteria of novelty, non-obviousness, and utility, meaning it must provide a tangible benefit or improvement over existing solutions. khiss.go.krresearchgate.net Comprehensive preclinical data demonstrating the drug's utility and potential impact are fundamental to a robust patent application and can significantly strengthen its validity against challenges. khiss.go.kr

SAR103168, a multikinase inhibitor developed by Sanofi, has been associated with intellectual property. For instance, a patent related to this compound was filed in June 2009. Furthermore, this compound has been referenced in various patents, often cited as an example of a kinase inhibitor or anti-cancer agent that can be utilized in combination therapies. A finding by the Japan patent office in December 2011 also pertained to SAR-103168.

Research licensing plays a pivotal role in advancing preclinical compound development by enabling companies to expand their product portfolios, enter new markets, and adopt cutting-edge technologies. Licensing agreements frequently include the results of preclinical and clinical studies, which are essential for the licensee to obtain regulatory approval. Large pharmaceutical companies are notably active in licensing assets during the early research and preclinical development phases, often offering higher upfront payments compared to smaller entities. This collaborative approach, which often involves sharing research and development costs and intellectual property rights, is a vital pathway for bringing pharmaceutical products to market.

Regulatory Science Frameworks Governing Preclinical Data Submission and Evaluation for Investigational New Drugs (IND)

Before a new investigational agent can be tested in humans in the United States, regulatory authorization is required through the submission of an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA). The IND application is a comprehensive dossier designed to provide the FDA with critical information to assess the safety and scientific validity of the proposed clinical study. Similarly, in the European Union, a Clinical Trial Application (CTA) is submitted to the European Medicines Agency (EMA).

The IND application must contain information in three broad areas: animal pharmacology and toxicology studies, manufacturing information, and clinical protocols and investigator information. The primary purpose of the preclinical data, derived from animal pharmacology and toxicology studies, is to provide sufficient evidence that the product is reasonably safe for initial testing in humans and that its pharmacological activity justifies commercial development. These studies are crucial for identifying pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties, as well as assessing the compound's safety profile through acute, subacute, and chronic toxicity testing, typically in at least two animal species.

All preclinical studies intended for regulatory submission must adhere to Good Laboratory Practice (GLP) regulations, which establish minimum standards for laboratories to ensure data quality control and integrity. The FDA reviews the IND application within 30 days of submission; if no objections are raised, clinical trials may proceed. Sponsors can also engage in pre-IND meetings with the FDA to discuss proposed studies and obtain feedback, which can help in preparing a complete IND application and reduce the risk of a clinical hold. The Standard for Exchange of Nonclinical Data (SEND) has become a critical requirement for regulatory submissions, ensuring that preclinical data are submitted in a standardized format to facilitate review by regulatory bodies.

This compound, as a multikinase inhibitor, advanced into Phase I clinical trials for acute myeloid leukemia, indicating that it successfully navigated the preclinical development phase and that an IND application (or equivalent) was submitted and approved by regulatory authorities. Regulatory interactions concerning this compound, particularly within its oncology program, occurred between May 2010 and December 2012, highlighting the ongoing dialogue between pharmaceutical developers and regulatory bodies throughout a compound's early development.

Compound Information

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